N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-22(17,18)8-2-3-9-11(6-8)21-13(14-9)15-12(16)10-7-19-4-5-20-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAPKFMOTJZXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group can participate in coupling reactions, such as amidation with amines or hydrolysis under acidic/basic conditions. For example, the synthesis of similar benzothiazole derivatives often involves the reaction of carboxylic acids with amines in the presence of coupling agents like 1,1'-carbonyldiimidazole (CDI) . This reaction is monitored via thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR) .
Thiazole Ring Modifications
The benzo[d]thiazole moiety is reactive due to its sulfur atom’s lone pair and the acidic C-2 proton. Common reactions include:
-
Nucleophilic aromatic substitution : Substitution of the methylsulfonyl group at the 6-position with other nucleophiles (e.g., thiocyanate, halogens) under catalytic conditions .
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Electrophilic substitution : Introduction of substituents at the 2- or 4-positions via reactions with aldehydes or chlorides .
Dihydrodioxine Ring Reactions
The 5,6-dihydro-1,4-dioxine ring may undergo oxidation or ring-opening reactions under specific conditions (e.g., acidic or basic environments). For instance, oxidation could lead to the formation of a fully aromatic dioxine system, altering solubility and bioactivity .
Sulfonyl Group Reactivity
The methylsulfonyl group acts as a leaving group, enabling nucleophilic substitution or elimination. For example, it could be replaced by amine or hydroxyl groups under alkaline conditions .
Reaction Conditions and Analytical Methods
Reactions involving this compound are typically conducted under controlled conditions to optimize yield and purity:
Biological Activity Correlation
Reactions that modify the methylsulfonyl or thiazole groups significantly influence biological activity. For example:
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Anti-tubercular activity : Substitution at the thiazole C-4 position with thiocyanate or halogens enhances potency .
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Anticancer activity : Structural analogs with cycloalkyl groups at the amide position show improved selectivity for targets like CDK9 .
Comparative Analysis of Structural Variants
A comparison of reaction outcomes for similar benzothiazole derivatives illustrates structural effects:
Scientific Research Applications
Biological Activities
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits several promising biological activities:
- Antimicrobial Activity : Compounds containing thiazole and dioxine structures have shown significant antimicrobial properties. The methylsulfonyl group may enhance these effects by improving solubility and bioavailability.
- Anticancer Potential : Thiazole derivatives are known for their anticancer activities. This compound may interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory properties, which are common in thiazole-containing compounds. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.
Case Study 1: Anticancer Activity
A study investigating various thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Research published in MDPI detailed the synthesis of several thiazole-based compounds, including derivatives of this compound. These compounds were tested against a panel of bacterial strains, demonstrating promising antimicrobial activity attributed to their unique structural features .
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to elucidate the binding interactions between the compound and its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and sulfonyl-containing molecules. Examples include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
Uniqueness
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group and dihydro-1,4-dioxine moiety differentiate it from other benzo[d]thiazole derivatives, potentially leading to unique applications and activities .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for various biological activities. The presence of the methylsulfonyl group and the dioxine ring contributes to its unique properties.
Structure
- Chemical Formula : C₁₃H₁₃N₃O₃S
- Molecular Weight : 293.32 g/mol
- IUPAC Name : this compound
Antitumor Activity
A study highlighted the in vitro anti-tumor activity of similar benzothiazole derivatives, indicating that compounds with this scaffold can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways .
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using agar well diffusion assays, revealing varying degrees of effectiveness against different bacterial strains .
Antioxidant Activity
The antioxidant capacity of benzothiazole derivatives has been evaluated using DPPH radical scavenging assays. Compounds were found to exhibit significant antioxidant activity, which is attributed to their ability to donate hydrogen atoms and stabilize free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .
Enzymatic Inhibition
Benzothiazole derivatives have also been studied for their ability to inhibit certain enzymes involved in disease processes. For example, they have shown promise as inhibitors of enzymes related to cancer progression and inflammation .
Case Studies
- Antitumor Efficacy : In a study involving various benzothiazole derivatives, one compound demonstrated a remarkable reduction in tumor size in xenograft models when administered at specific dosages.
- Antimicrobial Testing : A series of synthesized benzothiazole analogues were tested against common pathogens. The results indicated that some compounds had MIC values as low as 8 µg/mL against Staphylococcus aureus.
- Antioxidant Properties : A comparative analysis of antioxidant activity showed that certain derivatives had higher % inhibition rates than Vitamin C at equivalent concentrations.
Data Tables
Q & A
Q. Critical Reaction Conditions :
| Step | Temperature | Solvent | Catalyst/Reagent | Yield Optimization |
|---|---|---|---|---|
| Cyclization | 80–100°C | Ethanol | – | Controlled pH (7–8) prevents side-product formation |
| Sulfonation | 0–5°C | Dichloromethane | Pyridine (base) | Excess methanesulfonyl chloride (1.2 eq.) improves conversion |
| Amidation | RT | DMF | EDC/HOBt | Stirring >12 hours ensures complete coupling |
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound across studies?
Advanced Research Question
Methodological Approach :
- Orthogonal Assays : Validate activity using both in vitro (e.g., cell viability assays) and in silico (molecular docking against kinase or protease targets) methods .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methylsulfonyl vs. nitro substituents) to identify key functional groups driving specificity .
- Dose-Response Studies : Test activity across a concentration gradient (0.1–100 µM) to rule out non-specific cytotoxicity .
Example Data Contradiction Resolution :
A study reporting anticancer activity (IC₅₀ = 2.5 µM) but no antimicrobial action may reflect assay conditions (e.g., bacterial membrane permeability). Testing analogs with improved solubility (e.g., PEGylated derivatives) or using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarifies mechanisms .
What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.3 ppm for ¹H; δ ~45 ppm for ¹³C) and dioxine protons (δ ~4.2–4.5 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the benzo[d]thiazole and dioxine moieties .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₂O₅S₂: 395.0462) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
How should researchers design experiments to elucidate the mechanism of action in biological systems?
Advanced Research Question
Stepwise Strategy :
Target Identification :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding specificity .
Q. Example Experimental Design :
| Assay Type | Positive Control | Key Metrics |
|---|---|---|
| Kinase Inhibition | Staurosporine | IC₅₀, Ki values |
| Apoptosis (Annexin V) | Doxorubicin | % apoptotic cells at 24h |
What strategies improve solubility and bioavailability for in vivo studies of this compound?
Advanced Research Question
Methodological Solutions :
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
- Prodrug Design : Introduce ester groups (e.g., acetyl) on the carboxamide, hydrolyzed in vivo by esterases .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
